Cas no 628332-15-0 (6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one)

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
- 3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one
- AK100501
- ANW-70182
- CTK8C3505
- KB-247313
- MolPort-008-427-433
- SureCN1067276
- 4,5-Dihydro-6-(trifluoromethyl)-3(2H)-pyridazinone
- SCHEMBL1067276
- SY043229
- 6-(TRIFLUOROMETHYL)-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE
- AKOS016002509
- MFCD13705400
- CS-0034816
- DTXSID80678246
- EN300-117627
- 6-(trifluoromethyl)-2,3,4,5-tetrahydropyridazin-3-one
- DS-3543
- DA-04249
- O11515
- 4,5-dihydro-6-(trifluoromethyl)-3-pyridazinone
- A868346
- 628332-15-0
- Z1255357936
-
- MDL: MFCD13705400
- Inchi: InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11)
- InChI Key: IJGACGPBDXVCGJ-UHFFFAOYSA-N
- SMILES: FC(F)(F)C=1CCC(NN1)=O
Computed Properties
- Exact Mass: 166.03545
- Monoisotopic Mass: 166.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
- XLogP3: 0.4
Experimental Properties
- Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 75-77 ºC
- Solubility: Soluble (110 g/l) (25 º C),
- PSA: 41.46
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 220936-5g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 5g |
£215.00 | 2022-03-01 | |
TRC | T898928-10mg |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-117627-0.1g |
6-(trifluoromethyl)-2,3,4,5-tetrahydropyridazin-3-one |
628332-15-0 | 95% | 0.1g |
$272.0 | 2023-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50860-100g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 100g |
¥11838.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG248-1g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95+% | 1g |
456.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50860-1g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 1g |
¥328.0 | 2023-09-06 | |
Fluorochem | 220936-1g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 1g |
£54.00 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD241446-25g |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95+% | 25g |
¥4688.0 | 2024-04-18 | |
Fluorochem | 220936-250mg |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 250mg |
£27.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50860-250mg |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
628332-15-0 | 95% | 250mg |
¥168.0 | 2023-09-06 |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Related Literature
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Professional Introduction to Compound with CAS No. 628332-15-0 and Product Name: 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
The compound with the CAS number 628332-15-0 and the product name 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery. The presence of a trifluoromethyl group in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on the exploration of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. The dihydropyridazinone core is particularly noteworthy, as it has been identified as a versatile framework for medicinal chemistry. This class of compounds exhibits a wide range of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the trifluoromethyl group further enhances these properties by influencing metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is its potential in modulating enzyme activity. Enzymes are critical targets in drug design, and the trifluoromethyl-substituted dihydropyridazinone has shown promise in inhibiting various enzymes involved in pathogenic pathways. For instance, studies have demonstrated its efficacy in targeting kinases and proteases, which are often overexpressed in diseases such as cancer and inflammatory disorders. The trifluoromethyl group plays a pivotal role in enhancing the binding interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to optimize the structure of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one for better pharmacological outcomes. Molecular docking studies have revealed that this compound can effectively bind to active sites of target enzymes with high affinity. This has been corroborated by experimental data showing significant inhibition of enzyme activity in vitro. Such findings underscore the compound's potential as a lead molecule for further drug development.
The synthesis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the trifluoromethyl group is achieved through selective fluorination techniques, which require precise control over reaction conditions to ensure high yield and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.
In the realm of drug discovery, preclinical studies are essential for evaluating the safety and efficacy of novel compounds before they proceed to human trials. The preliminary data on 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one have been encouraging, showing minimal toxicity at tested doses while demonstrating strong biological activity against relevant targets. These results have spurred interest among academic researchers and pharmaceutical companies looking to develop next-generation therapeutics.
The significance of heterocyclic compounds like 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one extends beyond their immediate therapeutic applications. They serve as valuable building blocks for generating libraries of compounds with diverse chemical properties. High-throughput screening (HTS) techniques have been employed to rapidly assess the activity of large collections of such derivatives, accelerating the drug discovery process.
Future research directions include exploring derivatives of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one that may exhibit enhanced potency or selectivity for specific biological pathways. Additionally, investigating its mechanism of action will provide deeper insights into how it interacts with biological systems at a molecular level. Such knowledge is crucial for optimizing drug design and improving therapeutic outcomes.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI algorithms can predict the properties of molecules like 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, including their potential toxicity and pharmacokinetic behavior, significantly reducing the time and cost associated with traditional methods. This synergy between computational tools and experimental validation is shaping the future landscape of pharmaceutical research.
In conclusion, 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS No. 628332-15-0) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activity. The strategic placement of the trifluoromethyl group enhances its pharmacological profile, making it an attractive scaffold for further medicinal chemistry investigations. As research continues to uncover new applications for this compound and its derivatives, it is poised to make significant contributions to human health.
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